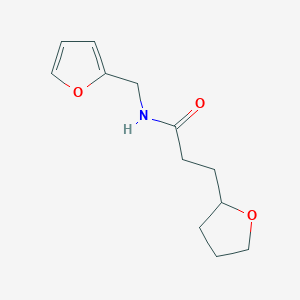
N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide is an organic compound that features both a furan ring and an oxolane ring within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide typically involves the reaction of furan-2-ylmethanol with 3-(oxolan-2-yl)propanoic acid under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparación Con Compuestos Similares
Similar Compounds
- N-(furan-2-ylmethyl)-3-(oxolan-2-yl)ethylamine
- N-(furan-2-ylmethyl)-3-(oxolan-2-yl)butanamide
- N-(furan-2-ylmethyl)-3-(oxolan-2-yl)pentanamide
Uniqueness
N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide is unique due to its specific combination of a furan ring and an oxolane ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-(oxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-12(6-5-10-3-1-7-15-10)13-9-11-4-2-8-16-11/h2,4,8,10H,1,3,5-7,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMKPGXVVKEEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
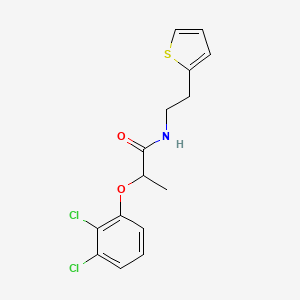
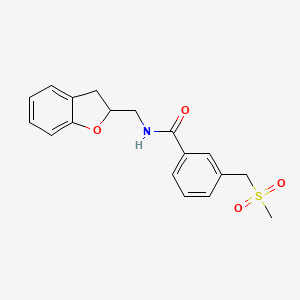
![(1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B6622008.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B6622013.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6622018.png)
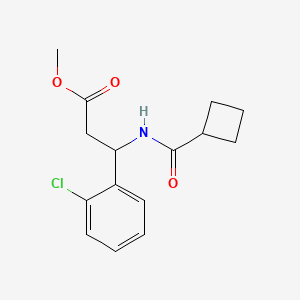
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-1-methylindole-3-carboxamide](/img/structure/B6622031.png)
![N-[1-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6622046.png)
![1-(5,6-Difluorobenzimidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B6622054.png)
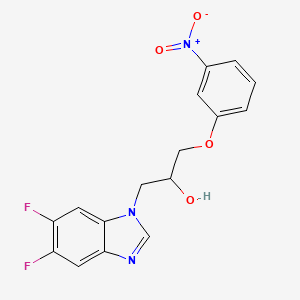
![N-(furan-2-ylmethyl)-N-(4-methylphenyl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetamide](/img/structure/B6622068.png)
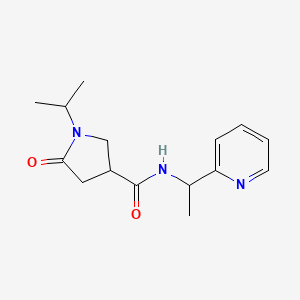
![N-[6-(dimethylamino)pyridin-3-yl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B6622095.png)
![N-[(4-chlorophenyl)methyl]-2-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl-ethylamino]acetamide](/img/structure/B6622098.png)
